molecular formula C18H19NO3 B1618238 1-Cyclohexyl-4-(4-nitrophenoxy)benzene CAS No. 68003-41-8

1-Cyclohexyl-4-(4-nitrophenoxy)benzene

Cat. No.: B1618238
CAS No.: 68003-41-8
M. Wt: 297.3 g/mol
InChI Key: YFHWGRVPEWMRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68003-41-8

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-cyclohexyl-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C18H19NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h6-14H,1-5H2

InChI Key

YFHWGRVPEWMRLY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

68003-41-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following procedure A, 4-fluoronitrobenzene (325 mg, 2.30 mmol, 1.00 eq) and 4-cyclohexylphenol (519 mg, 2.94 mmol, 1.28 eq) were dissolved in DMSO (6 mL). Anhydrous K2CO3 (513 mg, 3.72 mmol, 1.61 eq) was added and the reaction mixture was stirred at room temperature for 48 h. After extraction with Et2O, the crude product was purified by flash column chromatography (SiO2; EtOAc/petrolether 1:100 to 1:50) to afford the title compound as pale yellow solid (640 mg, 2.15 mmol, 93% yield). Rf=0.55 (EtOAc/PE 1:20). HRMS (ESI) calcd. for C18H20NO3+ [M+H]+ 298.1438. found: 298.1442. 1H NMR (400 MHz, CDCl3) δ 8.31-8.11 (m, 2H, aromatic H), 7.26 (d, J=2.3 Hz, 2H, aromatic H), 7.13-6.92 (m, 4H, aromatic H), 2.57-2.50 (m, 1H, cyclohexyl H), 2.09-1.67 (m, 5H, cyclohexyl H), 1.59-1.18 (m, 5H, cyclohexyl H). 13C NMR (101 MHz, CDCl3) δ 163.89, 152.61, 145.58, 142.57, 128.66, 126.04, 120.49, 116.99, 44.14, 34.72, 26.99, 26.23.
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
519 mg
Type
reactant
Reaction Step Two
Name
Quantity
513 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.